4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide
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Overview
Description
4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to a pyridine ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide typically involves a multi-step process:
Formation of 3-chlorobenzenesulfonyl chloride: This is achieved by reacting 3-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of 4-aminobenzamide: This intermediate is synthesized by reacting 4-nitrobenzamide with a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The final step involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folic acid synthesis. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorobenzenesulfonamido)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine ring attached at a different position.
4-(3-chlorobenzenesulfonamido)-N-(pyridin-2-yl)benzamide: Another positional isomer with the pyridine ring attached at the 2-position.
4-(4-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide: Similar compound with a chlorine atom at a different position on the benzene ring.
Uniqueness
4-(3-chlorobenzenesulfonamido)-N-(pyridin-4-yl)benzamide is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(3-chlorophenyl)sulfonylamino]-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-14-2-1-3-17(12-14)26(24,25)22-16-6-4-13(5-7-16)18(23)21-15-8-10-20-11-9-15/h1-12,22H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCIPMMKZQNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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